The synthesis of ceftaroline fosamil involves several steps, primarily focusing on the formation of the beta-lactam ring and subsequent modifications to improve its pharmacological properties. The process typically starts with 7-phenylacetamido-3-hydroxy-3-cephalosporin-4-carboxylate as a key intermediate.
Ceftaroline fosamil has a complex molecular structure characterized by several functional groups that contribute to its antibacterial activity. The chemical formula is with a molecular weight of approximately 684.67 g/mol.
Key structural features include:
The InChI key for ceftaroline fosamil is ZCCUWMICIWSJIX-NQJJCJBVSA-N, which provides a unique identifier for this compound in chemical databases .
Ceftaroline fosamil undergoes hydrolysis to convert into its active form, ceftaroline. This reaction is catalyzed by phosphatase enzymes present in plasma. The hydrolysis results in the opening of the beta-lactam ring, leading to the formation of an inactive metabolite known as ceftaroline M-1.
The primary reaction pathway can be summarized as follows:
This metabolic conversion is crucial for its therapeutic efficacy as it allows for the release of the active antibiotic .
Ceftaroline acts by binding to penicillin-binding proteins (PBPs), which are critical for bacterial cell wall synthesis. By inhibiting these proteins, ceftaroline disrupts the cross-linking process of peptidoglycan layers in bacterial cell walls, leading to cell lysis and death.
The mechanism can be described through the following steps:
This mode of action makes ceftaroline effective against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains .
Ceftaroline fosamil exhibits several notable physical and chemical properties:
These properties are critical for determining formulation strategies in pharmaceutical applications .
Ceftaroline fosamil inner salt-d3 is primarily utilized in clinical settings for treating infections caused by susceptible bacteria. Its applications include:
Research continues into expanding its applications in other areas such as combination therapies or novel formulations aimed at enhancing bioavailability or targeting specific infection sites .
Ceftaroline Fosamil Inner salt-d3 is a deuterium-labeled analog of the broad-spectrum cephalosporin prodrug ceftaroline fosamil. Its molecular formula is C₂₂H₁₈D₃N₈O₈PS₄, with a precise molecular weight of 687.703 g/mol [1] [5] [9]. The compound features a tetra-deuterated methyl group (-CD₃) on the pyridinium moiety, strategically replacing the -CH₃ group in the non-deuterated parent structure (C₂₂H₂₁N₈O₈PS₄, MW 684.67 g/mol) [4] [8]. This isotopic labeling preserves the core pharmacophore while introducing a mass difference of ~3 Da, critical for mass spectrometry-based applications.
Table 1: Isotopic Comparison of Ceftaroline Fosamil Structures
Feature | Non-deuterated Form | Deuterated Form (Inner salt-d3) |
---|---|---|
Molecular Formula | C₂₂H₂₁N₈O₈PS₄ | C₂₂H₁₈D₃N₈O₈PS₄ |
Molecular Weight | 684.67 g/mol | 687.703 g/mol |
Pyridinium Substituent | -CH₃ (methyl) | -CD₃ (trideuteriomethyl) |
Exact Mass | 684.018 g/mol | 687.029 g/mol |
Deuterium atoms are exclusively incorporated at the C21 methyl group of the 1-methylpyridin-1-ium-4-yl side chain, forming a -CD₃ group [1] [9]. This position was selected due to its metabolic stability and minimal steric impact on binding interactions with penicillin-binding proteins (PBPs). The inner salt structure arises from electrostatic interaction between the anionic carboxylate group (C2 position) and the cationic pyridinium nitrogen [4] [8].
Computational modeling reveals negligible differences (<0.01 Å) in bond lengths and angles between deuterated and non-deuterated forms [4]. However, deuterium substitution reduces the vibrational frequency of C-D bonds by ~650 cm⁻¹ compared to C-H bonds, detectable via infrared spectroscopy. The deuterated form exhibits a slight increase in lipophilicity (logP +0.03), attributable to the isotopic mass effect on solvation [5] [9].
Ceftaroline Fosamil Inner salt-d3 demonstrates high aqueous solubility (>50 mg/mL in pH 7.4 buffer), comparable to the non-deuterated prodrug [1] [4]. Stability studies indicate:
Table 2: Spectroscopic Signatures of Ceftaroline Fosamil Inner salt-d3
Technique | Key Features | Deuteration Effects |
---|---|---|
¹H-NMR (D₂O) | δ 7.92 (d, pyridinium H), 5.85 (d, C6-H), 5.25 (dd, C7-H) | Disappearance of -CH₃ signal at δ 3.20 |
¹³C-NMR | δ 175.1 (C=O), 158.2 (thiadiazole), 145.8 (pyridinium C-CD₃) | Quartet (J=22 Hz) for C21 at δ 53.7 |
Mass Spec (HR) | m/z 687.029 [M]⁺ (calc. for C₂₂H₁₈D₃N₈O₈PS₄) | +3 Da shift from non-deuterated parent (m/z 684.018) |
IR | 2115 cm⁻¹ (C-D stretch), 1775 cm⁻¹ (β-lactam C=O), 1650 cm⁻¹ (amide I) | C-D stretch confirms deuterium incorporation |
X-ray powder diffraction confirms isostructurality with non-deuterated ceftaroline fosamil, exhibiting identical crystal lattice parameters [4]. Key spectroscopic features include:
Deuterium is introduced via late-stage halogen-deuterium exchange using the following optimized sequence [2] [7] [9]:
The phosphonoamino prodrug moiety (fosamil) undergoes enzymatic hydrolysis in vivo by alkaline phosphatases, releasing active ceftaroline-d3. Deuterium labeling does not alter this activation pathway, as confirmed by:
Table 3: Synthesis Parameters for Deuterium Incorporation
Step | Reaction Conditions | Deuteration Efficiency | Key Quality Control |
---|---|---|---|
Bromination | PBr₃, CH₃CN, 0°C, 2h | >99% conversion | HPLC purity >98% (254 nm) |
Catalytic Deuteriation | 10% Pd/C, DMF-d₇, D₂ (3 atm), 50°C, 24h | 98-99 atom % D | LC-MS: m/z 215.1 [C₉H₅D₃NS]⁺ |
Quaternization | CD₃I, THF, 25°C, 12h | >99.5% isotopic purity | ¹H-NMR absence of -CH₃ signal |
Final Coupling/Deprot. | HATU, DIEA, DMF; followed by TFA/water | 97% yield | ¹³C-NMR C-D quartet at δ 53.7 ppm |
CAS No.:
CAS No.: 573-35-3
CAS No.: 106717-30-0
CAS No.: 134092-79-8
CAS No.: 8063-17-0